3-[(Oxan-4-yl)methyl]morpholine
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Overview
Description
3-[(Oxan-4-yl)methyl]morpholine is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . It is also known by its IUPAC name, 3-((tetrahydro-2H-pyran-4-yl)methyl)morpholine . This compound is characterized by the presence of a morpholine ring substituted with an oxan-4-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yl)methyl]morpholine typically involves the reaction of morpholine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the oxan-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with hydrogenated morpholine or oxan-4-ylmethyl groups.
Substitution: Substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Oxan-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the oxan-4-ylmethyl group.
Tetrahydro-2H-pyran: The oxan-4-ylmethyl group without the morpholine ring.
N-Methylmorpholine: A morpholine derivative with a methyl group at the nitrogen atom.
Uniqueness
3-[(Oxan-4-yl)methyl]morpholine is unique due to the presence of both the morpholine ring and the oxan-4-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(oxan-4-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMNMLHPVNQMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2COCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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